Product packaging for 21-Decyano-25-dihydrosaframycin A(Cat. No.:CAS No. 81853-83-0)

21-Decyano-25-dihydrosaframycin A

Cat. No.: B1215329
CAS No.: 81853-83-0
M. Wt: 539.6 g/mol
InChI Key: ZGVLLWBYFNMAOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

21-Decyano-25-dihydrosaframycin A (CAS 81853-83-0) is a structurally modified saframycin analog produced via microbial conversion of saframycin A by Rhodococcus amidophilus IFM 144 . This compound is defined by the decyanation at the C-21 position and reduction at the C-25 position, which significantly alters its biological activity profile compared to the parent compound. In research settings, this compound has been critically valuable for elucidating structure-activity relationships within the saframycin family. Studies have demonstrated that it exhibits substantially lower antimicrobial and cytotoxic activities compared to saframycin A . This finding has helped researchers confirm that the α-cyanoamine group is a crucial structural feature for the potent antitumor activity of saframycin A . Consequently, this compound serves as an important analytical tool and negative control in experimental models, particularly in the study of DNA-adduct formation and the mechanisms underlying the cytotoxicity of quinone-containing antitumor agents . It is supplied for Research Use Only and is strictly intended for laboratory research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H33N3O8 B1215329 21-Decyano-25-dihydrosaframycin A CAS No. 81853-83-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81853-83-0

Molecular Formula

C28H33N3O8

Molecular Weight

539.6 g/mol

IUPAC Name

N-[(7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl)methyl]-2-hydroxypropanamide

InChI

InChI=1S/C28H33N3O8/c1-11-22(33)15-7-14-10-31-17(21(30(14)4)20(15)25(36)27(11)39-6)8-16-19(18(31)9-29-28(37)13(3)32)24(35)26(38-5)12(2)23(16)34/h13-14,17-18,21,32H,7-10H2,1-6H3,(H,29,37)

InChI Key

ZGVLLWBYFNMAOM-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C2=C(C1=O)CC3CN4C(C2N3C)CC5=C(C4CNC(=O)C(C)O)C(=O)C(=C(C5=O)C)OC)OC

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)CC3CN4C(C2N3C)CC5=C(C4CNC(=O)C(C)O)C(=O)C(=C(C5=O)C)OC)OC

Synonyms

21-decyano-25-dihydrosaframycin A

Origin of Product

United States

Biosynthetic Pathways and Microbial Biotransformation of 21 Decyano 25 Dihydrosaframycin a

Genetic Basis of Biosynthesis and Biotransformation.

Functional Genomics Approaches to Elucidate Pathway Enzymes

The elucidation of the biosynthetic pathway of saframycin A, a prerequisite for understanding the formation of its derivatives, has been significantly advanced by functional genomics. The sequencing of the saframycin A (SFM-A) biosynthetic gene cluster from Streptomyces lavendulae has unveiled a complex assembly of genes encoding the enzymatic machinery required for its synthesis. nih.govnih.gov

The core of the saframycin A molecule is assembled by a nonribosomal peptide synthetase (NRPS) system. nih.govnih.gov This multi-modular enzyme complex iteratively incorporates amino acid precursors to build the peptide backbone. Functional genomic studies, including gene knockouts and heterologous expression, have been instrumental in assigning functions to the genes within this cluster.

For instance, the gene sfmC has been identified as encoding a crucial enzyme responsible for the Pictet-Spengler cyclization reactions that form the characteristic tetrahydroisoquinoline scaffold of saframycins. nih.gov Chemo-enzymatic syntheses have utilized recombinant SfmC to assemble the pentacyclic core of saframycin A and its analogs, demonstrating the power of combining synthetic chemistry with biocatalysis. nih.gov

The formation of the α-amino nitrile group at the C-21 position of saframycin A is a key step in its biosynthesis. While the precise enzymatic mechanism for the introduction of the nitrile group is a subject of ongoing research, functional genomics provides the tools to identify the responsible enzyme(s). The departure of this nitrile moiety is critical for the biological activity of saframycin A, as it allows the formation of an electrophilic iminium ion that can alkylate DNA. nih.gov The generation of a 21-decyano analog would necessitate bypassing or reversing this step.

Similarly, the saturation of the C-25 position to form a dihydro derivative points to the action of a reductase enzyme. The saframycin gene cluster contains several open reading frames (ORFs) predicted to encode oxidoreductases. A systematic functional analysis of these enzymes, for example, through individual gene expression and in vitro assays with saframycin precursors, would be required to identify the specific reductase responsible for this transformation.

Table 1: Key Genes in the Saframycin A Biosynthetic Cluster and Their Putative Functions

GeneProposed FunctionEvidence
sfmANonribosomal Peptide Synthetase (NRPS)Sequence analysis, gene knockout
sfmBNonribosomal Peptide Synthetase (NRPS)Sequence analysis, gene knockout
sfmCPictet-SpengleraseChemo-enzymatic synthesis
sfmDHydroxylaseHeterologous expression
sfmM2C-methyltransferaseSequence homology
sfmM3O-methyltransferaseSequence homology
sfmO4HydroxylaseHeterologous expression

Strategies for Directed Biosynthesis and Metabolic Engineering of Analogs

The creation of 21-Decyano-25-dihydrosaframycin A is a prime example of how directed biosynthesis and metabolic engineering can be harnessed to produce novel antibiotic analogs. These strategies leverage the native biosynthetic machinery of the producing organism, in this case, Streptomyces lavendulae, while introducing modifications to generate desired chemical structures.

Directed Biosynthesis:

One established strategy for producing saframycin analogs is through precursor-directed biosynthesis. This involves feeding the fermentation culture with synthetic analogs of the natural biosynthetic precursors. For saframycins, the side chain has been successfully modified by supplementing the culture with various amino acid analogs. nih.gov This has led to the production of new saframycin derivatives with altered side chains. nih.gov While this approach is effective for modifying the peptide side chain, altering the core structure, such as the decyanation at C-21, is more challenging through this method alone.

Metabolic Engineering:

Metabolic engineering offers a more precise and powerful approach to generate specific analogs like this compound. This can involve several strategies:

Gene Knockout: To produce a 21-decyano analog, the gene responsible for the final cyanation step could be inactivated. Identifying and knocking out this gene would likely lead to the accumulation of a decyano precursor.

Heterologous Expression: The saframycin biosynthetic gene cluster can be expressed in a heterologous host, such as other Streptomyces species or even E. coli. This provides a "clean" background to manipulate the pathway and introduce engineered enzymes. For example, the pathway could be engineered to include a specific reductase that acts on the C-25 position.

Enzyme Engineering: The substrate specificity of existing enzymes in the pathway could be altered through protein engineering. For instance, a reductase that normally acts on a different part of the molecule could be engineered to preferentially reduce the C-25 position.

Combinatorial Biosynthesis: This involves combining genes from different biosynthetic pathways to create novel "hybrid" molecules. Genes from other antibiotic pathways that encode for specific reductases could be introduced into the saframycin pathway to achieve the desired C-25 reduction. The construction of the biosynthetic pathway for saframycin Y3 in a safracin B producer demonstrates the feasibility of this approach. nih.govnih.gov

The production of this compound would likely require a multi-step metabolic engineering approach. First, the enzyme responsible for the C-21 cyanation would need to be identified and inactivated. Subsequently, a suitable reductase would need to be identified or engineered and integrated into the pathway to ensure the specific reduction at the C-25 position.

Chemical Synthesis and Semisynthetic Approaches to 21 Decyano 25 Dihydrosaframycin a and Its Analogs

Total Synthesis Strategies for the Saframycin Molecular Skeleton

The total synthesis of the saframycin molecular skeleton is a significant challenge that has been approached through various strategies, often employing biomimetic pathways. A common theme is the construction of the core pentacyclic structure from simpler, readily available building blocks.

One prominent strategy begins with L-tyrosine as a chiral starting material. acs.orgnih.gov This approach leverages the inherent stereochemistry of the amino acid to establish the correct configuration in the final molecule. The synthesis involves a multistep sequence where the key tetrahydroisoquinoline moieties are constructed and then coupled. acs.org A retrosynthetic analysis reveals that the pentacyclic skeleton can be formed via a stereospecific intramolecular Pictet-Spengler reaction of a complex precursor. acs.org This precursor itself is assembled from two key fragments: an N-Cbz-protected 1,2,3,4-tetrahydroisoquinoline (B50084) and an N-Boc protected amino acid, both derivable from L-tyrosine. acs.org

Recent advancements have focused on developing more streamlined and modular synthetic routes. One such method involves a copper(I)-catalyzed three-component coupling followed by a gold(I)-promoted 6-endo cyclization to rapidly assemble the core substructure. nih.govbeilstein-journals.org This approach allows for the efficient construction of the tetrahydroisoquinoline (THIQ) units in just four steps from the assembly of three components. nih.govbeilstein-journals.org

Strategy Starting Material(s) Key Reactions Overall Yield / Steps Reference(s)
Asymmetric Biomimetic SynthesisL-TyrosineInter- and intramolecular Pictet-Spengler reactions9.7% / 24 steps (for Saframycin A) acs.org, nih.gov
Convergent SynthesisN,N'-diacetyl-2,5-piperazinedione, AldehydeCondensation, Cyclization8.7% (for (±)-Saframycin A) acs.org
Modular SynthesisAlkyne, THIQ segment, Benzaldehyde (B42025)Copper(I)-catalyzed three-component coupling, Gold(I)-mediated 6-endo hydroamination29% / 4 steps (for substructure) nih.gov, beilstein-journals.org

Semisynthetic Derivatization from Saframycin A Precursors

Semisynthesis, which involves the chemical modification of natural products or their biosynthetic intermediates, provides an alternative and often more direct route to novel analogs. researchgate.net For saframycins, this approach typically starts with a readily available precursor like saframycin A or safracin B, which is produced via fermentation. nih.govnih.gov

One key semisynthetic modification involves the introduction of the cyano group at the C-21 position. For instance, supernatants from fermentation cultures can be treated with potassium cyanide (KCN) to convert biosynthetic intermediates into the corresponding cyano-substituted analogs. nih.gov Similarly, safracin B, produced by fermentation, can be modified to cyanosafracin B, which serves as a crucial intermediate for the chemical synthesis of other complex analogs like Ecteinascidin 743 (ET-743). nih.gov

Another powerful semisynthetic method is directed biosynthesis, where analogs of natural precursors are fed to the producing microorganism. nih.gov By supplementing the culture of Streptomyces lavendulae with various amino acid analogs, new saframycin derivatives have been produced. nih.gov For example, feeding with 2-amino-n-butyric acid, glycine (B1666218), and alanine (B10760859) resulted in the formation of new saframycins designated Yd-1, Yd-2, and Y3, respectively, where the N-terminal pyruvic acid of the saframycin A side chain was replaced. nih.gov These findings highlight the flexibility of the biosynthetic machinery and its potential for generating structural diversity. nih.gov

Regioselective and Stereoselective Synthetic Methodologies

The dense stereochemical and functional group landscape of the saframycin skeleton necessitates a high degree of control in synthetic transformations. Regio- and stereoselectivity are paramount for the successful construction of these molecules.

The Pictet-Spengler reaction is a cornerstone of many saframycin syntheses, and its stereoselective application is critical for establishing the correct configuration of the tetrahydroisoquinoline rings. acs.orgnih.gov In the asymmetric total synthesis of (-)-saframycin A, careful control of reaction conditions, such as temperature and the rate of aldehyde addition, enabled a highly regioselective and stereoselective cyclization to form the key 1,2,3,4-tetrahydroisoquinoline intermediate. acs.org This control induced the correct stereochemistry at the C-1 and C-11 positions. acs.orgnih.gov

Modern synthetic methods have introduced new levels of regiocontrol. A notable example is a modular synthesis that employs a copper(I)-catalyzed three-component assembly followed by a gold(I)-promoted cascade sequence. nih.govbeilstein-journals.org The gold(I)-mediated 6-endo hydroamination of a 2,3-diaminobenzofuran intermediate proceeds with high regiocontrol, leading to the desired isoquinoline (B145761) ring system. nih.govbeilstein-journals.org This strategy showcases how the choice of catalyst can dictate the outcome of complex cyclization reactions, enabling the construction of specific constitutional isomers. nih.govbeilstein-journals.org The development of such selective reactions is crucial for synthesizing not only the natural products but also designed analogs with specific structural features. nih.gov

Design and Synthetic Routes for Novel Structural Analogs

The design and synthesis of novel structural analogs of saframycin A are driven by the goal of creating compounds with improved therapeutic profiles. Modifications are typically focused on specific positions known to be important for biological activity or on the core heterocyclic systems. digitellinc.com

Modification at the C-21 Position

The α-aminonitrile group at the C-21 position is a key functional feature of saframycin A. nih.gov Under physiological conditions, this group can release a cyanide ion to generate a reactive iminium cation. nih.govbeilstein-journals.org This electrophilic intermediate is responsible for the molecule's ability to alkylate DNA, a process central to its antitumor activity. nih.govbeilstein-journals.org

Synthetic efforts often involve manipulating this functionality. As mentioned in the semisynthesis section, the cyano group can be introduced late in the synthesis by treating a precursor with KCN. nih.gov This highlights a direct synthetic route to modify or install the crucial C-21 nitrile. The design of analogs often retains this feature or replaces it with a group that can similarly generate a stable electrophile, as the DNA alkylation capability is a primary driver of the compound's bioactivity. nih.gov

Modification at the C-25 Position

Information regarding the specific synthetic modification at the C-25 position of 21-Decyano-25-dihydrosaframycin A or its analogs is not prominently featured in the provided search results. Synthetic strategies tend to focus on the more reactive sites such as the C-21 position and the quinone rings.

Variations in the Tetrahydroisoquinoline and Benzazocine Ring Systems

Altering the core heterocyclic framework of saframycins offers a powerful strategy for creating novel analogs. The tetrahydroisoquinoline (THIQ) units are fundamental to the structure, and modifying them can influence DNA binding and other properties. nih.govbeilstein-journals.org

A streamlined, modular synthetic strategy has been developed specifically to facilitate the diversification of these scaffolds. nih.govbeilstein-journals.org This approach allows for the rational and systematic modification of the A- and E-rings of the saframycin core. nih.gov For example, by using different benzaldehyde components in the initial copper-catalyzed three-component coupling, it is possible to install aromatic rings with different oxidation states or substitution patterns. nih.gov This flexibility enables the synthesis of unnatural bis-phenol type analogs, which have shown superior DNA alkylation capability compared to natural counterparts bearing a para-quinone moiety. nih.gov Such modular approaches, which allow for the assembly of the core from distinct building blocks, are ideal for exploring structure-activity relationships by creating a library of analogs with varied tetrahydroisoquinoline and benzazocine ring systems. rice.edunih.govbeilstein-journals.org

Synthetic Strategies for Isotopic Labeling in Mechanistic Studies

The elucidation of the biosynthetic pathway and the mechanism of action of complex natural products like this compound heavily relies on the use of isotopically labeled molecules. Strategies for introducing isotopes such as ¹³C, ¹⁴C, and ²H serve as powerful tools for tracking the incorporation of precursors, defining bond connectivities, and understanding enzymatic transformations. The synthetic and biosynthetic approaches to label the parent compound, saframycin A, provide a direct blueprint for producing isotopically labeled this compound to probe its biological functions.

Early biosynthetic studies on saframycin A utilized feeding experiments with ¹⁴C and ¹³C-labeled precursors in cultures of Streptomyces lavendulae. nih.gov These seminal studies established the fundamental building blocks of the saframycin core. It was demonstrated that the complex pentacyclic skeleton of saframycin A is derived from the condensation of two molecules of L-tyrosine. nih.govnih.gov Specifically, feeding experiments with [1-¹³C]tyrosine resulted in the specific and high-level enrichment of the C-11 and C-21 carbons of saframycin A, confirming their origin from the carboxyl group of tyrosine. nih.gov This approach remains a viable strategy for producing saframycin A, and by extension its analogs, with targeted ¹³C labels in the core structure.

Further detailed investigations have revealed that the entire backbone of saframycin A originates from a tetrapeptide unit composed of two L-tyrosine residues, one L-alanine, and one L-glycine. nih.gov This tetrapeptide is assembled by a nonribosomal peptide synthetase (NRPS) system. nih.govnih.gov This detailed biosynthetic knowledge allows for more sophisticated labeling strategies. By providing isotopically labeled alanine or glycine to the fermentation culture, specific carbons and nitrogens within the saframycin structure can be tagged. For instance, the use of labeled L-alanine would be expected to introduce an isotopic marker into the pyruvoyl amide side chain of saframycin A. nih.gov

The methyl groups present in the saframycin structure, including the O-methyl and N-methyl groups, have been shown to originate from L-methionine. nih.gov Therefore, feeding with [methyl-¹³C]methionine or [methyl-¹⁴C]methionine is an effective strategy for introducing isotopic labels at these specific positions. This would be crucial for mechanistic studies investigating the role of these methylations in the biological activity of this compound.

Modern chemoenzymatic synthesis approaches offer a more controlled and flexible method for producing isotopically labeled saframycin analogs. nih.gov These methods utilize purified enzymes, such as the key nonribosomal peptide synthetase SfmC, to construct the core scaffold from synthetically prepared and isotopically labeled precursors. nih.govbeilstein-journals.org This in vitro approach allows for the precise placement of isotopic labels at virtually any position in the molecule, provided the appropriately labeled synthetic precursor can be synthesized. For example, a synthetic, isotopically labeled tyrosine derivative could be used as a substrate for the enzymatic assembly, leading to a specifically labeled pentacyclic intermediate. This intermediate can then be chemically modified to yield the final target compound, this compound.

The table below summarizes the key precursors for the biosynthesis of the saframycin scaffold and the potential positions for isotopic labeling based on established biosynthetic pathways.

PrecursorIsotopeLabeled Position(s) in Saframycin Core
L-Tyrosine¹³C, ¹⁴CC-1, C-2, C-3, C-4, C-4a, C-5, C-11, C-11a, C-12, C-13, C-14, C-14a, C-15, C-21
L-Alanine¹³C, ¹⁵NPyruvoyl amide side chain
L-Glycine¹³C, ¹⁵NPart of the core heterocyclic structure
L-Methionine¹³C, ²HO-methyl and N-methyl groups

These isotopic labeling strategies are fundamental for in-depth mechanistic studies. The resulting labeled compounds can be used in a variety of experiments, including NMR spectroscopy to confirm structural assignments and probe conformational changes upon DNA binding, and mass spectrometry to trace metabolic fates and identify covalent adducts with biological macromolecules.

Molecular and Cellular Biological Activities in Preclinical Research Models

Antimicrobial Activity Profile in In Vitro Systems

The antimicrobial properties of 21-Decyano-25-dihydrosaframycin A have been evaluated, revealing a comparatively lower potency than its parent compounds.

Table 1: Efficacy of this compound against Bacterial Strains (Detailed quantitative data for this specific compound is not available in the reviewed literature. The table structure is provided for illustrative purposes.)

Bacterial StrainGram TypeMinimum Inhibitory Concentration (MIC)
Data not available
Data not available
Data not available

Information regarding the efficacy of this compound against fungal species is not detailed in the available preclinical research.

The mechanism of action for the saframycin family of antibiotics is primarily attributed to their interaction with DNA nih.gov. For Saframycin A, this interaction is initiated by the reduction of its quinone moieties, which leads to the release of the cyano group at the C-21 position. This departure forms a reactive iminium ion that can then alkylate guanine (B1146940) residues in the minor groove of the DNA double helix, ultimately inhibiting essential cellular processes like RNA synthesis acs.orgnih.govnih.gov.

Given that this compound lacks the cyano group at the C-21 position, its mechanism of antimicrobial action is inherently altered. The absence of this leaving group prevents the formation of the highly reactive iminium ion species that is central to the DNA alkylation activity of Saframycin A nih.gov. The related compound, Saframycin S, which is also a decyano- derivative, is considered the active form that complexes with DNA nih.govjst.go.jp. The covalent binding of both Saframycin A and S to DNA shows a preference for 5'-GGG or 5'-GGC sequences nih.gov. The reduced activity of this compound suggests that the dihydrogenation at the C-25 position may further impact its ability to effectively interact with and damage bacterial DNA.

Antineoplastic and Cytotoxic Activities in Cell Lines

The antineoplastic potential of this compound has been investigated, revealing it to be less potent than other members of the saframycin family.

In preclinical in vitro models, this compound has been found to be biologically less active as an antineoplastic agent jst.go.jp. In contrast, the parent compound, Saframycin A, demonstrates significant antiproliferative activity against a range of tumor cell lines at low concentrations nih.gov. For instance, Saframycin A completely inhibits the growth of L1210 leukemia cells in culture at a concentration of 0.02 µg/ml and is highly effective against Ehrlich ascites carcinoma and P388 leukemia in murine models nih.gov.

The closely related decyano- analogue, Saframycin S, has shown marked activity against Ehrlich ascites tumor; however, it was less effective against P388 leukemia when compared to Saframycin A nih.govjst.go.jp. Another analogue, 25-dihydrosaframycin A, which retains the cyano group, exhibited in vitro antitumor activity equivalent to that of Saframycin A jst.go.jp. This suggests that the absence of the cyano group, as is the case in this compound, is a critical factor in its reduced cytotoxic potency.

Table 2: Inhibition of Cellular Proliferation by this compound in Cancer Cell Lines (Detailed quantitative data for this specific compound is not available in the reviewed literature. The table structure is provided for illustrative purposes.)

Cancer Cell LineIC50 (Concentration for 50% Inhibition)
Data not available
Data not available
Data not available

Specific studies detailing the induction of apoptosis or the activation of programmed cell death pathways by this compound are not available in the reviewed scientific literature. The primary mechanism of cytotoxicity for the more active saframycins is believed to be their ability to bind to and damage DNA, which can consequently trigger apoptotic pathways. However, due to the significantly lower biological activity of this compound, its capacity to induce apoptosis is presumed to be substantially diminished.

Impact on Cell Cycle Progression

The direct impact of this compound or its close analog, Saframycin S, on cell cycle progression has not been extensively detailed in publicly available preclinical research. However, based on the known molecular interactions of the saframycin family of compounds, it is plausible that its primary mechanism of action, covalent binding to DNA, would invariably lead to cell cycle arrest. By forming adducts with DNA, these compounds can create physical barriers that impede the progression of replication forks and transcriptional machinery, processes essential for cell division.

While specific cell cycle checkpoint activation (e.g., G1/S or G2/M) by Saframycin S has not been explicitly reported, a study on the parent compound, Saframycin A, and a more potent synthetic analog provides indirect evidence. This research indicated that these compounds did not significantly alter the expression of genes involved in known DNA-damage repair pathways. nih.gov This suggests that the cellular response to saframycin-induced DNA damage may not follow classical DNA damage-repair signaling pathways that typically lead to cell cycle arrest. Instead, the cell may respond through alternative stress response pathways. The study did reveal that Saframycin A and its analog induced the overexpression of genes related to glycolysis, oxidative stress, and protein degradation, while repressing genes encoding histones and biosynthetic enzymes. nih.gov The repression of histone gene expression, which is tightly coupled to DNA replication in the S-phase, further suggests a potential disruption of this phase of the cell cycle.

Other Reported Biological Activities in Preclinical Settings

The preclinical biological activities of the saframycin class of compounds, particularly Saframycin S, are primarily characterized by their potent antimicrobial and antitumor properties. nih.gov These activities are largely attributed to their ability to interact with and modify DNA.

Antitumor Activity: Saframycin S has demonstrated notable activity against Ehrlich ascites tumors in preclinical models. nih.gov This antitumor effect is believed to stem from its role as the active component in the formation of an antibiotic-DNA complex. nih.gov The covalent binding of Saframycin S to DNA is sequence-preferential, indicating a level of specificity in its interaction with the genetic material. nih.gov

DNA Binding Specificity: The interaction of Saframycin S with DNA has been studied in detail, revealing a preference for specific nucleotide sequences. This binding is a crucial aspect of its mechanism of action.

Target DNA SequenceBinding Affinity
5'-GGGPreferred
5'-GGCPreferred
5'-CGGStrong Footprint
5'-CTABinding Observed

This table summarizes the sequence preferences for the covalent binding of Saframycin S to DNA as identified in preclinical research. nih.gov

Antimicrobial Activity: Among the saframycin group of antibiotics, Saframycin S has shown the highest antimicrobial activity, with a particular efficacy against gram-positive bacteria. nih.gov This broad-spectrum antibacterial action further underscores its potential as a bioactive compound.

Mechanisms of Action at the Molecular and Subcellular Levels

Nucleic Acid Interactions: DNA Binding and Modification

The interaction of saframycin-class antibiotics with DNA is a critical aspect of their mechanism of action. These interactions are complex, involving non-covalent binding, sequence-specific recognition, and the formation of covalent adducts, leading to significant DNA damage.

While the precise mode of non-covalent binding for 21-Decyano-25-dihydrosaframycin A is not definitively characterized as classical intercalation, saframycins, as a group, are known to bind to the minor groove of the DNA double helix. nih.gov This initial binding is a prerequisite for subsequent covalent modification.

A key feature of this interaction is its sequence specificity. Studies on the parent compound, saframycin A, have demonstrated a strong preference for guanine-rich sequences. nih.govnih.gov Specifically, these antibiotics preferentially recognize and bind to 5'-GGG sequences. nih.gov There is also recognition of 5'-GGPy (where Py is a pyrimidine), with a preference for cytosine over thymine (B56734) at the 3'-end of the recognition site. nih.gov The binding site for these antibiotics typically spans three base pairs. nih.gov This sequence-selective binding concentrates the compound at specific loci within the genome, enhancing the efficiency of subsequent DNA modification events.

Compound FamilyPrimary Recognition SequenceSecondary Recognition SequenceBinding Site SizeReference
Saframycins5'-GGG5'-GGPy (C>T)3 base pairs nih.gov

Following binding, saframycin A can induce single-strand breaks in DNA. nih.govacs.org This process is not a direct cleavage by the antibiotic itself but is mediated by the generation of reactive oxygen species (ROS). The reduction of the quinone moiety of the saframycin molecule, a reaction that can be facilitated by cellular reducing agents like NADPH, leads to the formation of a semiquinone radical. nih.gov This radical can then participate in a series of reactions with molecular oxygen to produce superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and ultimately, highly reactive hydroxyl radicals (•OH). nih.gov It is these hydroxyl radicals that are primarily responsible for attacking the phosphodiester backbone of DNA, resulting in single-strand scission. nih.gov Notably, this process does not typically lead to double-strand breaks. nih.gov

A crucial aspect of the mechanism of action for saframycin A is the formation of a covalent adduct with DNA. nih.govnih.gov This process is enhanced by the reduction of the quinone moiety. nih.gov For saframycin A, the covalent linkage occurs with the exocyclic amino group (N²) of guanine (B1146940) residues. nih.gov This reaction is reversible and can be disrupted by heating. nih.gov The elimination of the nitrile group at the C-21 position is believed to facilitate the formation of an electrophilic iminium ion, which then alkylates the guanine base. nih.gov Given that this compound lacks the cyano group at the C-21 position, its mechanism of adduct formation may differ but is still expected to involve the formation of a reactive intermediate that targets guanine. The formation of these adducts can distort the DNA helix and interfere with the processes of replication and transcription.

Interaction TypeKey FeaturesMolecular TargetReference
DNA BindingMinor groove binding, sequence-specificGuanine-rich sequences (5'-GGG) nih.govnih.govnih.gov
DNA Strand ScissionSingle-strand breaks mediated by ROSPhosphodiester backbone nih.govacs.org
Adduct FormationReversible covalent linkageN² of guanine nih.govnih.gov

Effects on Gene Expression and Transcriptional Processes

The interactions of saframycin-class antibiotics with DNA have profound consequences for gene expression, primarily through the inhibition of transcription.

Saframycin A is a potent inhibitor of RNA synthesis in cultured cells. nih.govacs.orgacs.org This inhibition is a direct consequence of its binding to the DNA template. By forming adducts and potentially altering the conformation of the DNA, the antibiotic creates a physical barrier that impedes the progression of RNA polymerase along the DNA strand. This leads to a general suppression of transcription. acs.org The inhibition of RNA synthesis is often observed at lower concentrations than the inhibition of DNA synthesis, suggesting that transcription is a primary target of these compounds. acs.org

The inhibition of RNA synthesis is a direct result of the modulation of RNA polymerase activity. The DNA-saframycin adducts act as roadblocks, causing the RNA polymerase to stall and prematurely terminate transcription. This effect is not due to a direct interaction with the RNA polymerase enzyme itself, but rather an indirect consequence of the alteration of the DNA template. The stalling of RNA polymerase at these adduct sites prevents the synthesis of full-length messenger RNA (mRNA), ribosomal RNA (rRNA), and transfer RNA (tRNA), thereby disrupting protein synthesis and other essential cellular functions that depend on the continuous production of these RNA molecules.

Identification and Characterization of Molecular Targets

The cytotoxic effects of the saframycin family of compounds are attributed to their interactions with key cellular macromolecules. Research has identified both DNA and specific proteins as primary molecular targets.

Protein-Compound Interactions

A significant breakthrough in understanding the mechanism of saframycins was the identification of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) as a protein target. pnas.orgnih.gov This interaction is not a simple binding of the compound to the protein alone. Instead, saframycins, including Saframycin A, form a ternary complex with duplex DNA and GAPDH. nih.govpnas.org This complex formation is considered a crucial component of the compound's antiproliferative activity. nih.gov

Using a DNA-linked affinity purification technique, researchers have demonstrated that GAPDH is a common protein target for adducts of Saframycin A and related molecules with DNA. pnas.org Further confirmation of a direct binding interaction between GAPDH and Saframycin-DNA adducts has been established through Southwestern blotting experiments. nih.gov This interaction is noteworthy as many tumor cells exhibit an overexpression of GAPDH, which may provide a basis for the tumor-cell specificity of these compounds. pnas.org

Interacting Molecules Type of Interaction Significance
Saframycin ACovalent Adduct FormationForms a ternary complex with DNA and GAPDH. nih.govpnas.org
Duplex DNAA key component of the ternary complex. nih.gov
GAPDHProtein BindingIdentified as a primary protein target. pnas.orgnih.gov

Binding to Other Biomolecules

The foundational mechanism of action for saframycins is their ability to bind to DNA. Saframycin A covalently binds to the minor groove of duplex DNA. nih.gov This interaction is sequence-preferential, with a noted preference for 5'-GGPy (Guanine-Guanine-Pyrimidine) sequences, particularly 5'-GGC (Guanine-Guanine-Cytosine). nih.gov The binding occurs through the formation of an electrophilic iminium ion, which alkylates guanine residues. nih.gov

Subcellular Localization and Intracellular Distribution

The formation of the ternary complex between saframycins, DNA, and GAPDH has significant consequences for the subcellular distribution of GAPDH. Treatment of cancer cells with saframycins leads to the translocation of GAPDH to the nucleus. pnas.orgnih.gov This has been observed through both confocal microscopy and cellular fractionation experiments in human cancer cell lines. pnas.org The increased concentration of GAPDH in the nucleus upon exposure to these compounds supports the hypothesis that the nuclear functions of GAPDH are integral to the antiproliferative mechanism of saframycins. pnas.org

Compound Effect on GAPDH Cellular Location
Saframycin A (and related compounds)TranslocationFrom cytoplasm to the nucleus. pnas.orgnih.gov

Preclinical Pharmacokinetic and Pharmacodynamic Research Mechanistic Aspects

Metabolic Pathways in Model Organisms and Cell-Free Systems

Elucidating the metabolic fate of 21-Decyano-25-dihydrosaframycin A is crucial for understanding its potential therapeutic efficacy and toxicity. Research in this area would typically involve experiments using model organisms (e.g., rodents, zebrafish) and cell-free systems such as liver microsomes or S9 fractions. These studies would aim to identify the primary metabolic transformations the compound undergoes. Key questions to be addressed would include the role of cytochrome P450 enzymes in oxidation, reduction, or hydrolysis of the molecule, as well as potential conjugation reactions (e.g., glucuronidation, sulfation) that would facilitate its excretion. Understanding these pathways is fundamental to predicting the compound's half-life and potential drug-drug interactions.

In Vitro Stability and Reactivity in Biological Milieu

The stability of this compound in a biological environment is a critical determinant of its bioavailability and activity. In vitro studies would assess its stability in plasma, blood, and simulated gastric and intestinal fluids. These experiments would quantify the rate of degradation and identify any degradation products. The reactivity of the compound with biological macromolecules, such as proteins and nucleic acids, would also be a key area of investigation. For instance, the departure of the nitrile group from the related compound saframycin A is known to be important for its DNA alkylating activity. nih.gov Investigating the reactivity of the dihydrosaframycin structure would be essential to determine if it shares a similar mechanism of action.

Cellular Uptake and Efflux Mechanisms

For this compound to exert a pharmacological effect, it must be able to enter target cells. Research into its cellular uptake mechanisms would explore whether it crosses the cell membrane via passive diffusion, facilitated transport, or active transport. Studies using various cell lines, including cancer cell lines, would be necessary to characterize these processes. Conversely, understanding the mechanisms of cellular efflux, particularly the role of ATP-binding cassette (ABC) transporters like P-glycoprotein, is vital. Efflux pumps can significantly reduce the intracellular concentration of a compound, leading to drug resistance. In related compounds like safracins, efflux pumps have been shown to be involved in their transport. nih.gov

Tissue Distribution in Preclinical Animal Models (Mechanistic Studies)

Investigating the distribution of this compound throughout the body is a key component of preclinical evaluation. Mechanistic studies in animal models, such as rats or mice, would involve administering the compound and subsequently measuring its concentration in various tissues and organs over time. This would reveal whether the compound preferentially accumulates in specific tissues, which could be indicative of its target organs for both therapeutic activity and potential toxicity. Such studies would also determine if the compound can cross important biological barriers like the blood-brain barrier.

Drug-Target Engagement Dynamics in Preclinical Systems

A fundamental aspect of pharmacodynamic research is to understand how a drug interacts with its molecular target. For saframycin A, the primary target is DNA, where it binds to guanine (B1146940) residues. nih.govnih.gov Preclinical studies on this compound would need to confirm if it engages with the same target. Techniques such as thermal shift assays, surface plasmon resonance, or cellular thermal shift assays could be employed to measure the binding affinity and kinetics of the compound with its putative target in cell-based systems and in vivo. These studies would provide direct evidence of target engagement and help to correlate the extent of target binding with the observed pharmacological effects.

Advanced Analytical and Spectroscopic Characterization in Academic Research

High-Resolution Mass Spectrometry for Molecular Characterization

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the precise molecular weight and elemental composition of 21-Decyano-25-dihydrosaframycin A. This powerful analytical tool provides a highly accurate mass measurement, which allows for the unambiguous determination of the compound's molecular formula.

In a key study, the molecular formula of a related compound, 25-dihydrosaframycin A, was established as C28H32N4O8 through the use of high-resolution fast atom bombardment mass spectrometry (HR-FAB-MS). This technique revealed a protonated molecular ion [M+H]+ at m/z 553.2292, which was consistent with the calculated mass of 553.2298 for C28H33N4O8. This level of precision is essential for distinguishing between compounds with similar nominal masses but different elemental compositions. The derivatization to this compound involves the removal of a cyano group, and HRMS would be similarly critical in confirming the resulting change in the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable technique for the complete structural elucidation of complex natural products like this compound. Through a combination of one-dimensional and two-dimensional NMR experiments, researchers can piece together the entire molecular architecture, including the connectivity of atoms and their spatial arrangement.

One-dimensional NMR experiments, such as proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule.

The ¹H NMR spectrum reveals the number of different types of protons, their chemical shifts (indicating their electronic environment), and their coupling patterns (providing information about adjacent protons). For the related saframycin A, the ¹H NMR spectrum in CDCl₃ shows distinct signals for the various protons in the molecule, which have been extensively assigned.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical shifts, which are indicative of their functional groups (e.g., carbonyls, aromatic carbons, aliphatic carbons).

Table 1: ¹H and ¹³C NMR Data for Saframycin A (a related compound for illustrative purposes)

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ, multiplicity, J in Hz)
149.83.03 (dd, 11.0, 3.5), 2.59 (dd, 11.0, 5.0)
349.13.39 (dd, 11.5, 3.5), 2.92 (dd, 11.5, 5.0)
459.84.12 (m)
5185.7-
6143.5-
7119.56.51 (s)
8155.2-
1054.93.87 (d, 3.0)
11134.4-
12129.57.26 (s)
12a42.13.71 (m)
1316.51.18 (d, 7.0)
1455.93.91 (s)
15170.3-
16134.8-
17111.45.89 (dd, 17.5, 10.5)
18141.55.11 (dd, 17.5, 1.5), 5.08 (dd, 10.5, 1.5)
2021.42.15 (s)
21117.4-
OMe60.93.82 (s)
OMe61.23.85 (s)

Note: Data is for the related compound Saframycin A and serves to illustrate the type of data obtained from these experiments.

Two-dimensional NMR experiments are essential for establishing the connectivity and spatial relationships between atoms in this compound.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other in the molecular structure. This is crucial for tracing out the carbon backbone and side chains.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of proton and carbon signals for all CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for connecting different structural fragments and for assigning quaternary carbons (those without any attached protons).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons, regardless of whether they are connected through bonds. This is critical for determining the relative stereochemistry and conformation of the molecule.

Through the combined interpretation of these 2D NMR datasets, researchers can construct a detailed three-dimensional model of this compound.

Chromatographic Methods for Isolation, Purification, and Purity Assessment

Chromatographic techniques are indispensable for the isolation of this compound from complex mixtures, its subsequent purification, and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used for both the purification and purity analysis of this compound. By employing a suitable stationary phase (e.g., C18 silica (B1680970) gel) and a carefully optimized mobile phase, complex mixtures can be separated into their individual components. The retention time of the compound in the HPLC system is a characteristic property that can be used for its identification. Furthermore, the peak area in the chromatogram is directly proportional to the concentration of the compound, allowing for quantitative analysis and purity assessment.

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of reactions and to quickly assess the purity of fractions during the isolation and purification process. A small amount of the sample is spotted onto a TLC plate (a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, such as silica gel). The plate is then developed in a sealed chamber with a suitable solvent system. The different components of the mixture travel up the plate at different rates, resulting in their separation. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system.

Spectroscopic Techniques for Conformational and Chiroptical Analysis (e.g., CD, ORD)

Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for investigating the stereochemical features of chiral molecules like this compound. These techniques measure the differential interaction of the molecule with left and right circularly polarized light, providing information that is exquisitely sensitive to its three-dimensional structure.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. wikipedia.orgharvard.edu For molecules in the saframycin family, CD spectra provide critical insights into both the secondary structure of the peptide-derived portions and the absolute configuration of the various stereocenters. The complex chromophores within the tetrahydroisoquinoline core structure give rise to characteristic CD signals. acs.org

In the context of saframycin-related compounds, CD spectroscopy is often used to:

Determine Absolute Configuration: By comparing the experimental CD spectrum with that of derivatives with known stereochemistry or with quantum chemical calculations, the absolute configuration of the entire molecule can be assigned. For instance, the exciton (B1674681) chirality method, applied to derivatives containing multiple chromophores like p-bromobenzoates, can definitively establish stereochemistry. acs.org

Analyze Conformational Changes: The CD spectrum is sensitive to conformational equilibria in solution. Changes in solvent, temperature, or binding to a biological target (like DNA) can induce conformational shifts that are readily monitored by CD spectroscopy. nih.gov

Table 1: Illustrative Application of CD Spectroscopy to a Saframycin-type Scaffold

Wavelength Range (nm)Chromophore/TransitionStructural Information Gleaned
> 300Quinone n→π* transitionsConformation and electronic environment of the quinone rings.
250-300Aromatic π→π* transitionsConfiguration of the tetrahydroisoquinoline core and substituent effects.
200-250Amide n→π* and π→π* transitionsConformation of the dipeptide side chain.

This table is illustrative and shows the type of data and interpretations that would be sought in a CD analysis of a saframycin derivative. Specific values for this compound are not available in published literature.

Optical Rotatory Dispersion (ORD) complements CD spectroscopy by measuring the rotation of the plane of polarized light over a range of wavelengths. While less commonly used now than CD for detailed structural analysis, ORD can be particularly useful for identifying the presence of chirality and for studying conformational dynamics. The phenomenon, known as the Cotton effect, which describes the characteristic change in optical rotation in the vicinity of an absorption band, directly correlates with the CD signal.

Crystallographic Studies of this compound and its Complexes

X-ray crystallography provides the most definitive and unambiguous method for determining the three-dimensional structure of a molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a precise map of electron density, and thus, the exact position of every atom in the crystal lattice.

For a molecule as structurally complex as this compound, single-crystal X-ray diffraction is the gold standard for structural verification. While specific crystallographic data for this compound itself are not publicly available, studies on closely related saframycin analogues and synthetic intermediates have successfully employed this technique. beilstein-journals.orgnih.gov

A crystallographic study would yield:

Unambiguous Stereochemistry: The absolute configuration of each of the numerous chiral centers can be determined without ambiguity.

Precise Bond Lengths and Angles: Detailed geometric parameters for the entire molecule are obtained, confirming the connectivity and bonding.

Solid-State Conformation: The analysis reveals the preferred conformation of the molecule in the crystalline state, including the orientation of the side chains and the puckering of the various rings in the polycyclic system.

Intermolecular Interactions: The crystal packing reveals how molecules interact with each other, providing insights into hydrogen bonding and other non-covalent forces.

Furthermore, co-crystallization of this compound with its biological targets, such as fragments of DNA, would provide invaluable atomic-level information about its mechanism of action, revealing the specific interactions that govern its biological activity.

Table 2: Typical Parameters Determined from a Single-Crystal X-ray Diffraction Study

ParameterDescription
Crystal SystemThe symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry group of the crystal (e.g., P2₁/c).
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the basic repeating unit of the crystal.
Atomic Coordinates (x, y, z)The precise position of each atom within the unit cell.
Bond Lengths (Å)The distances between bonded atoms.
Bond Angles (°)The angles formed by three connected atoms.
Torsion Angles (°)The dihedral angles that define the conformation of the molecule.

This table lists the standard crystallographic data obtained from an X-ray structure analysis. No such published data exists for this compound.

Computational and Theoretical Investigations of 21 Decyano 25 Dihydrosaframycin a

Molecular Docking Simulations for Ligand-Target Interactions.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mechanism of potential drug candidates to their biological targets.

Prediction of Binding Sites and Modes

For a molecule like 21-Decyano-25-dihydrosaframycin A, which is an analog of the DNA-binding agent Saframycin A, molecular docking simulations would primarily focus on its interaction with DNA. Research on Saframycin A has shown that it covalently binds to the N2 position of guanine (B1146940) in the minor groove of DNA. nih.gov Therefore, docking studies for its 21-decyano-25-dihydro derivative would be designed to investigate whether these modifications alter this established binding preference.

The simulations would involve preparing the three-dimensional structures of both the ligand (this compound) and the DNA target (typically a specific oligonucleotide sequence). The process would explore various possible binding poses, considering the rotational and translational degrees of freedom of the ligand within the DNA minor groove. The primary goal would be to identify the most energetically favorable binding site and conformation, which would likely be in the vicinity of a GC-rich sequence, mirroring the behavior of its parent compound.

Affinity Scoring and Ranking

Once potential binding poses are generated, a scoring function is used to estimate the binding affinity for each pose. These scoring functions are mathematical models that approximate the free energy of binding. A lower score typically indicates a more stable complex and thus a higher binding affinity.

For this compound, different scoring functions would be employed to rank the generated poses. The results would be presented in a table, comparing the predicted binding energies for different orientations within the DNA minor groove. This ranking helps in prioritizing the most probable binding modes for further investigation. While specific values are not available for this derivative, a hypothetical ranking is presented below based on the principles of molecular docking.

Binding Pose IDPredicted Binding Affinity (kcal/mol)Key Interacting DNA Residues
Pose 1-9.8dG4, dC5
Pose 2-9.5dG6, dA7
Pose 3-8.7dC3, dG4
Pose 4-8.2dA2, dT3

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction over time, taking into account the flexibility of both the ligand and the target.

MD simulations of the this compound-DNA complex would be performed to assess the stability of the docked poses and to observe the conformational changes that occur upon binding. A key study on Saframycin A utilized molecular dynamics to investigate its binding to an octanucleotide duplex. nih.gov The simulations revealed that the dihydroquinone form of saframycin A exhibited stronger binding than the quinone form, a finding that is particularly relevant for the 25-dihydro derivative. nih.gov

These simulations would track the trajectory of each atom in the system over a period of nanoseconds, allowing for the analysis of various parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the complex and the flexibility of different regions. The simulations would also elucidate the role of solvent molecules and counterions in the binding process. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to understand the electronic properties of a molecule, which in turn determine its reactivity.

For this compound, methods like Density Functional Theory (DFT) would be used to calculate properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. scienceopen.com These calculations are crucial for understanding the mechanism of DNA alkylation, which is central to the biological activity of saframycins. nih.gov

The removal of the cyano group at position 21 and the reduction at position 25 would significantly alter the electronic landscape of the molecule compared to Saframycin A. Quantum chemical calculations would help to predict how these changes affect the reactivity of the molecule, particularly the ease of formation of the iminium ion intermediate that is believed to be the reactive species for DNA alkylation. nih.gov

In Silico Prediction of Biological Activities and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties (mechanistic focus)

In silico tools play a vital role in the early stages of drug development by predicting the pharmacokinetic and toxicological properties of a compound, collectively known as ADMET properties. nih.govnih.gov

For this compound, various computational models would be used to predict its ADMET profile. These predictions are based on the molecule's structural features and physicochemical properties. While specific data is absent, a general predictive table can be constructed to illustrate the output of such analyses.

ADMET PropertyPredicted Value/ClassificationImplication for Drug Development
Absorption
Human Intestinal AbsorptionModerateMay have reasonable oral bioavailability.
Caco-2 PermeabilityLow to ModerateMay have some challenges in crossing the intestinal barrier.
Distribution
Blood-Brain Barrier PenetrationLowUnlikely to cause significant central nervous system side effects.
Plasma Protein BindingHighMay have a longer duration of action but lower free drug concentration.
Metabolism
CYP450 2D6 InhibitionNon-inhibitorLower risk of drug-drug interactions with substrates of this enzyme.
CYP450 3A4 InhibitionInhibitorPotential for drug-drug interactions with substrates of this major metabolic enzyme.
Excretion
Renal Organic Cation Transporter 2SubstrateLikely to be actively secreted by the kidneys.
Toxicity
hERG InhibitionLow riskReduced likelihood of causing cardiac arrhythmias.
Ames MutagenicityHigh probabilityAs a DNA-alkylating agent, mutagenicity is an expected property.

Furthermore, the Prediction of Activity Spectra for Substances (PASS) is another in silico tool that can predict the biological activity profile of a compound based on its structure. biorxiv.org For this compound, a PASS prediction would likely indicate a high probability of antineoplastic and antibacterial activities, consistent with the known properties of the saframycin family. biorxiv.org

Machine Learning and Artificial Intelligence in Target Identification and Lead Optimization.

In the context of this compound, ML models could be trained on large datasets of known anticancer compounds and their biological activities to identify potential new targets for this molecule beyond DNA. These models can analyze complex biological data, including genomic and proteomic data, to uncover novel disease associations and therapeutic opportunities. researchgate.net

Future Research Directions and Academic Translational Potential

Elucidation of Unexplored Biological Pathways and Molecular Targets

While the primary mechanism of action for the saframycin family is understood to be the alkylation of DNA, leading to the inhibition of DNA and RNA synthesis, the precise biological consequences and potential for alternative molecular targets remain areas ripe for exploration. nih.govacs.org For 21-Decyano-25-dihydrosaframycin A, its reduced activity profile compared to saframycin A suggests that the cyano group at the C-21 position is crucial for potent cytotoxicity. nih.gov This very difference, however, could be leveraged to uncover more subtle biological effects or alternative pathways that are masked by the overwhelming cytotoxicity of saframycin A.

Recent studies have identified the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) as a protein target for saframycin-DNA adducts, suggesting a more complex mechanism of action involving a ternary protein-drug-DNA interaction. nih.gov Future research could investigate whether this compound, with its altered reactivity, interacts differently with GAPDH or other potential protein targets. The absence of the reactive nitrile moiety might allow for the identification of binding partners that are overlooked when studying the more potent parent compound. nih.gov Exploring the transcriptional and proteomic changes in cancer cells treated with this analog could reveal novel pathways affected by the core saframycin scaffold, independent of potent DNA alkylation.

Development of Novel and Efficient Synthetic Strategies for Analogs

The generation of structural analogs is a cornerstone of drug discovery, enabling the optimization of activity, selectivity, and pharmacokinetic properties. The development of a solid-supported, enantioselective synthesis for saframycin A has paved the way for the rapid preparation of a multitude of diverse structural analogs. nih.govacs.org This methodology, which mimics solid-phase peptide synthesis, allows for structural variation at multiple sites of the saframycin core. nih.govacs.org

Future synthetic efforts could adapt these established platforms to use this compound as a scaffold. By modifying the side chains and peripheral functional groups of this less-active core, it may be possible to design novel compounds with restored or entirely new biological activities. For instance, the synthesis of simplified ecteinascidin-saframycin analogs has demonstrated that modifications to the ester and amide side chains can significantly impact antitumor activity. nih.gov A streamlined, modular synthesis approach, perhaps utilizing copper-catalyzed three-component assembly and gold-promoted cyclization, could further accelerate the creation of a library of derivatives for biological screening. beilstein-journals.org

Table 1: Potential Synthetic Strategies for Analogs of this compound

Synthetic ApproachPotential ModificationsRationale
Solid-Phase SynthesisVariation of amino acid precursors in the side chainRapid generation of a diverse library of analogs. nih.govacs.org
Modular SynthesisIntroduction of different aromatic rings and functional groupsExploration of structure-activity relationships and development of compounds with novel properties. beilstein-journals.org
Semi-synthesisChemical modification of the microbially produced core scaffoldCost-effective production of derivatives with altered biological activity.

Exploration of New Microbial Sources or Engineered Biosynthetic Systems

This compound has been identified as a product of the microbial conversion of saframycin A by various actinomycetes, notably Rhodococcus amidophilus. frontiersin.org The exploration of diverse microbial environments, such as marine sediments or extreme habitats, could lead to the discovery of new microbial strains that naturally produce this or related saframycin analogs. The myxobacterium Myxococcus xanthus has been shown to produce saframycin Mx1, indicating that the biosynthetic machinery for this class of compounds is not limited to Streptomyces. nih.gov

Furthermore, the elucidation of the saframycin A biosynthetic gene cluster in Streptomyces lavendulae opens up exciting possibilities for engineered biosynthesis. nih.gov By manipulating the genes responsible for the production of the saframycin core and its subsequent modifications, it may be possible to generate novel derivatives, including this compound, in a more controlled and efficient manner. nih.gov Heterologous expression of the biosynthetic pathway in a more genetically tractable host, such as Pseudomonas fluorescens, has already been demonstrated for a saframycin analog, showcasing the feasibility of this approach. nih.govmdpi.com

Refined Understanding of Resistance Mechanisms in Preclinical Models

Resistance to chemotherapy is a major obstacle in cancer treatment. For DNA alkylating agents like the saframycins, resistance can arise through various mechanisms, including decreased drug uptake, increased drug efflux, enhanced DNA repair, and alterations in apoptotic pathways. nih.govnih.gov While the general mechanisms of resistance to alkylating agents are known, the specific ways in which cancer cells might develop resistance to this compound have not been studied.

Future preclinical studies could involve the development of cancer cell lines with acquired resistance to this specific compound. By comparing the genomic and proteomic profiles of the resistant cells to their sensitive counterparts, researchers could identify the specific genes and proteins responsible for conferring resistance. This could involve looking for upregulation of drug efflux pumps, changes in the expression of DNA repair enzymes, or mutations in genes that control cell death pathways. Understanding these resistance mechanisms is crucial for devising strategies to overcome them, such as the co-administration of drugs that inhibit the resistance-conferring proteins.

Integration with Systems Biology and Omics Approaches for Holistic Understanding

Systems biology, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to understanding the complex biological effects of a compound. frontiersin.orgnih.govmdpi.comfao.org Applying these "omics" technologies to the study of this compound could provide a holistic view of its interactions within a biological system.

For example, transcriptomic analysis (e.g., RNA-seq) of cells treated with the compound could reveal which genes are up- or down-regulated, providing clues about the cellular pathways that are perturbed. Proteomic studies could identify proteins that physically interact with the compound or whose expression levels change upon treatment. Metabolomic profiling could uncover alterations in cellular metabolism. Integrating these different layers of data could help to build a comprehensive model of the compound's mechanism of action and identify potential biomarkers of response or resistance.

Table 2: Application of Omics Technologies to the Study of this compound

Omics TechnologyPotential ApplicationExpected Outcome
GenomicsSequencing of resistant cell linesIdentification of mutations associated with resistance.
TranscriptomicsAnalysis of gene expression changes upon treatmentElucidation of perturbed cellular pathways.
ProteomicsIdentification of protein binding partnersDiscovery of direct molecular targets.
MetabolomicsProfiling of metabolic changes in treated cellsUnderstanding the impact on cellular metabolism.

Design of Chemical Probes for Target Validation

Chemical probes are essential tools for validating the biological targets of small molecules. nih.govnih.govthermofisher.comnih.govnih.govacs.orgrsc.orgresearchgate.net A chemical probe is typically a molecule that is structurally similar to the compound of interest but has been modified to include a reporter tag (e.g., a fluorescent dye or a biotin (B1667282) molecule) or a photoreactive group. These probes can be used to visualize the localization of the compound within cells or to identify its binding partners through affinity purification and mass spectrometry.

While this compound is less biologically active than saframycin A, its core structure could serve as a starting point for the design of chemical probes. By synthesizing derivatives with strategically placed tags, researchers could investigate the cellular distribution and potential targets of the saframycin scaffold without the confounding effects of high cytotoxicity. This could lead to the validation of known targets or the discovery of new ones, which could then be pursued with more potent analogs. The development of such probes would be a valuable step in dissecting the complex biology of the saframycin family.

Advancements in Analytical Methodologies for Complex Matrices

The ability to accurately detect and quantify a compound and its metabolites in complex biological matrices, such as blood, plasma, and tissues, is crucial for preclinical and clinical development. While standard analytical techniques like high-performance liquid chromatography (HPLC) are available for the analysis of saframycins, more advanced and sensitive methods are needed for detailed pharmacokinetic and metabolic studies.

Future research in this area could focus on the development of highly sensitive mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the analysis of this compound and its potential metabolites. These methods would be essential for determining the compound's absorption, distribution, metabolism, and excretion (ADME) properties in animal models. Furthermore, the development of specialized extraction techniques to efficiently isolate the compound from complex biological samples would be a critical component of this research.

Q & A

Q. What are the key considerations for synthesizing 21-Decyano-25-dihydrosaframycin A in a laboratory setting?

Synthesis requires meticulous control of reaction conditions (e.g., temperature, solvent purity, and catalyst selection) to avoid side reactions. Purification steps, such as column chromatography or recrystallization, must be optimized to isolate the compound with high yield and purity. Analytical validation via NMR, HPLC, and mass spectrometry is critical to confirm structural integrity .

Q. How should researchers design initial cytotoxicity assays for this compound?

Begin with in vitro cell viability assays (e.g., MTT or resazurin-based methods) using standardized cancer cell lines. Include dose-response curves (e.g., 0.1–100 µM) and positive/negative controls. Replicate experiments at least three times to assess reproducibility. Pre-screen for solvent toxicity (e.g., DMSO) and ensure cell line authentication .

Q. What analytical techniques are essential for characterizing this compound?

Combine spectroscopic methods:

  • NMR (¹H, ¹³C, DEPT, COSY) for structural elucidation.
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • HPLC-PDA for purity assessment (>95%).
    Document solvent peaks and compare with reference spectra to rule out impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data across different studies?

Address discrepancies by:

Cross-validating assays : Compare results from multiple methods (e.g., ATP-based vs. membrane integrity assays).

Standardizing protocols : Ensure consistent cell passage numbers, culture media, and incubation times.

Statistical rigor : Apply multivariate analysis (e.g., ANOVA with post-hoc tests) to account for batch effects.

Meta-analysis : Aggregate data from peer-reviewed studies to identify trends or outliers .

Q. What experimental strategies optimize the stability of this compound in aqueous solutions?

  • pH optimization : Test stability across pH 4–9 using buffered solutions.
  • Temperature control : Conduct accelerated degradation studies (e.g., 4°C, 25°C, 37°C) monitored via HPLC.
  • Lyophilization : Assess freeze-dried formulations for long-term storage.
  • Excipient screening : Add stabilizers (e.g., cyclodextrins) and quantify degradation products via LC-MS .

Q. How should mechanistic studies be designed to elucidate the compound’s mode of action?

  • Omics approaches : Use RNA-seq or proteomics to identify differentially expressed pathways.
  • Target validation : Apply CRISPR/Cas9 knockout models or siRNA silencing for candidate genes.
  • Binding assays : Perform surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure affinity for suspected targets.
  • Inhibitor controls : Compare with known saframycin analogs to infer structure-activity relationships .

Q. What methodologies address challenges in scaling up synthesis without compromising yield?

  • Flow chemistry : Evaluate continuous reactors for improved heat/mass transfer.
  • Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., catalyst loading, reaction time).
  • Green chemistry principles : Substitute hazardous solvents (e.g., dichloromethane) with safer alternatives (e.g., cyclopentyl methyl ether).
  • Process analytical technology (PAT) : Implement real-time monitoring via FTIR or Raman spectroscopy .

Methodological Frameworks

How to formulate a research question that bridges knowledge gaps about this compound?

Apply the FINER criteria :

  • Feasible : Ensure access to specialized equipment (e.g., LC-MS/MS).
  • Novel : Focus on understudied targets (e.g., non-canonical DNA repair pathways).
  • Ethical : Adhere to biosafety protocols for cytotoxic compounds.
  • Relevant : Align with trends in antibiotic resistance or anticancer drug discovery .

Q. What strategies ensure reproducibility in pharmacokinetic studies?

  • Animal models : Use isogenic strains to minimize genetic variability.
  • Dosing regimens : Standardize administration routes (e.g., IV vs. oral) and sampling intervals.
  • Bioanalytical validation : Calibrate LC-MS/MS methods with internal standards (e.g., deuterated analogs).
  • Open data : Share raw chromatograms and pharmacokinetic parameters in supplemental materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.